Ytterbium(III) Carbonate Hydrate

描述

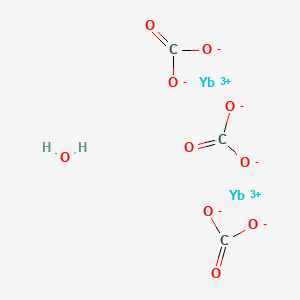

Ytterbium(III) Carbonate Hydrate, with the chemical formula Yb2(CO3)3·xH2O, is a rare earth compound that contains ytterbium in its +3 oxidation state. This compound is typically found as a white powder and is known for its high purity, often reaching 99.98% . Ytterbium is a member of the lanthanide series and exhibits unique chemical properties that make its compounds valuable in various scientific and industrial applications.

作用机制

Target of Action

Ytterbium(III) Carbonate Hydrate, with the molecular formula Yb2(CO3)3·xH2O , is a compound that primarily targets the photochemical activity in various applications . It’s used as a precursor for the preparation of ytterbium oxide nanoparticles .

Mode of Action

The compound interacts with its targets through a direct precipitation reaction . This reaction is optimized to act as a facile and efficient method for the preparation of ytterbium carbonate nanoparticles . The ytterbium carbonate particles prepared through the optimum reaction conditions possess average diameters around 40 nm .

Biochemical Pathways

The compound is used in the synthesis of ytterbium oxide nanoparticles via a thermal decomposition step at 650°c . These nanoparticles have been found to exhibit photochemical activity, suggesting they may influence pathways related to light absorption and energy transfer .

Result of Action

The primary result of this compound’s action is the formation of ytterbium oxide nanoparticles . These nanoparticles have been found to exhibit photochemical activity, which suggests they may have applications in areas such as photocatalysis . Furthermore, these nanoparticles have been shown to be efficient for the elimination of organic pollutants, such as methyl orange, during water treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the precipitation reaction used to form ytterbium carbonate nanoparticles is influenced by factors like temperature, mixing conditions, and the concentrations of the reactants . Additionally, the photocatalytic ability of the resulting ytterbium oxide nanoparticles can be affected by the presence of light .

准备方法

Synthetic Routes and Reaction Conditions: Ytterbium(III) Carbonate Hydrate can be synthesized through a direct precipitation reaction. This method involves reacting a soluble ytterbium salt, such as ytterbium nitrate, with a carbonate source like sodium carbonate or ammonium carbonate under controlled conditions. The reaction is typically carried out in an aqueous solution at room temperature, leading to the formation of this compound as a precipitate .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent control of reaction parameters to ensure high purity and yield. The precipitate is then filtered, washed, and dried to obtain the final product .

化学反应分析

Types of Reactions: Ytterbium(III) Carbonate Hydrate undergoes several types of chemical reactions, including:

Decomposition: When heated, it decomposes to form ytterbium oxide (Yb2O3) and carbon dioxide (CO2).

Acid-Base Reactions: It reacts with dilute acids to release carbon dioxide and form soluble ytterbium salts.

Common Reagents and Conditions:

Dilute Acids: Such as hydrochloric acid or sulfuric acid, used in acid-base reactions.

Heat: Applied during thermal decomposition to convert the carbonate to oxide.

Major Products Formed:

Ytterbium Oxide (Yb2O3): Formed during thermal decomposition.

Ytterbium Salts: Formed during reactions with acids.

科学研究应用

Ytterbium(III) Carbonate Hydrate has a wide range of applications in scientific research:

相似化合物的比较

Ytterbium(III) Carbonate Hydrate can be compared with other ytterbium compounds, such as:

Ytterbium(III) Oxide (Yb2O3): Used in similar applications but differs in its physical state and reactivity.

Ytterbium(III) Chloride (YbCl3): A soluble salt used as a catalyst in organic synthesis.

Ytterbium(III) Nitrate (Yb(NO3)3): Another soluble salt with applications in material science and chemistry.

Uniqueness: this compound is unique due to its carbonate anion, which allows it to undergo specific reactions, such as decomposition to form ytterbium oxide. Its hydrate form also influences its solubility and reactivity compared to anhydrous compounds .

生物活性

Ytterbium(III) carbonate hydrate, a compound of the lanthanide series, has garnered interest in various fields, including materials science and biomedicine. This article focuses on its biological activity, exploring its interactions with biological systems, potential therapeutic applications, and toxicity profiles based on diverse research findings.

This compound has the chemical formula and is typically found in a hydrated form. The structure of this compound allows it to participate in various chemical reactions that can influence biological systems. Its solubility and reactivity are critical for its biological interactions.

Research indicates that lanthanides, including ytterbium, can influence cellular processes through several mechanisms:

- Ion Transport : Ytterbium ions can mimic calcium ions, potentially interfering with calcium signaling pathways. This interference may affect muscle contraction, neurotransmitter release, and other calcium-dependent processes.

- Enzyme Modulation : Lanthanides can act as enzyme cofactors or inhibitors. They may alter the activity of metalloproteins or influence enzyme kinetics by changing the local environment around active sites.

Case Studies and Research Findings

- Antimicrobial Properties : Some studies have suggested that rare earth elements exhibit antimicrobial activity. For instance, ytterbium compounds have been shown to inhibit the growth of certain bacterial strains, possibly through disruption of cell membrane integrity or interference with metabolic pathways.

- Toxicity Profiles : While some lanthanides are considered relatively non-toxic, others can exhibit cytotoxic effects at high concentrations. Research has indicated that exposure to ytterbium compounds may lead to oxidative stress in cells, resulting in damage to DNA and proteins. The specific toxicity levels depend on the route of exposure (oral, dermal, or inhalation) and the chemical form of the compound.

- Potential Therapeutic Applications : Ytterbium compounds are being investigated for their potential use in drug delivery systems due to their ability to form stable complexes with various biomolecules. This property could enhance the bioavailability of therapeutic agents.

Data Table: Summary of Biological Activities

Toxicological Considerations

The safety profile of this compound is essential for its application in biomedical fields. Toxicological studies indicate that while lower doses may be safe, higher concentrations can lead to significant health risks. The primary concerns include:

- Respiratory Effects : Inhalation exposure to particulate forms may lead to lung irritation or more severe respiratory conditions.

- Systemic Toxicity : Accumulation in organs such as the liver and kidneys has been noted in animal studies, raising concerns about long-term exposure effects.

属性

IUPAC Name |

ytterbium(3+);tricarbonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Yb/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWSGMKOTKPSQE-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Yb+3].[Yb+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Yb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。